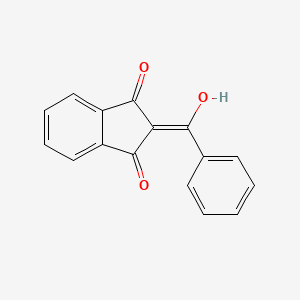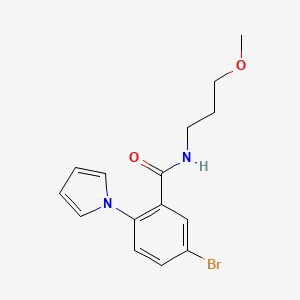![molecular formula C18H15ClN2O3 B12169730 4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B12169730.png)
4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a chloro substituent. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloro substituent can be introduced via electrophilic substitution reactions.
This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-chloroindole: A simpler indole derivative with a chloro substituent.
N-acetyl-5-chloroindole: Similar structure but lacks the benzoic acid moiety.
Uniqueness
4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to its combination of an indole ring, a chloro substituent, and a benzoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-[[[2-(5-chloroindol-1-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-5-6-16-14(9-15)7-8-21(16)11-17(22)20-10-12-1-3-13(4-2-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24) |
InChI Key |
HMFBDEZIYQDZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide](/img/structure/B12169647.png)

![2-(2-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12169665.png)
![4-oxo-N-(1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12169668.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12169675.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12169695.png)

![7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester](/img/structure/B12169701.png)
![1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12169708.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B12169713.png)
![(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B12169718.png)
![methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12169719.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169720.png)
